molecular formula C8H9N3 B3218817 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190312-55-0

4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B3218817
CAS No.: 1190312-55-0
M. Wt: 147.18 g/mol
InChI Key: QJZLMNHTBUJKNH-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[3,2-c]pyridine Scaffold in Advanced Organic Synthesis and Chemical Biology

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in a variety of biologically active molecules. This scaffold is recognized for its ability to interact with various biological targets, leading to a range of pharmacological effects. Its rigid, planar structure provides a foundation for the strategic placement of functional groups to optimize binding with enzymes and receptors.

In advanced organic synthesis, the construction of the pyrrolo[3,2-c]pyridine core has been the subject of numerous studies, leading to the development of versatile synthetic methodologies. These methods allow for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and steric properties of the resulting molecules. This chemical tractability is crucial for establishing structure-activity relationships (SAR) and for the optimization of lead compounds in drug development programs.

The significance of this scaffold is underscored by its role in the development of potent inhibitors of various enzymes, including kinases, which are critical targets in oncology. semanticscholar.org For instance, derivatives of pyrrolo[3,2-c]pyridine have been investigated as FMS kinase inhibitors, showing promise as potential anti-arthritic and anticancer agents. mdpi.com More recently, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors, demonstrating potent antitumor activities against several cancer cell lines. semanticscholar.orgnih.gov This highlights the scaffold's utility in creating molecules that can disrupt microtubule dynamics, a key mechanism in cancer chemotherapy. semanticscholar.orgnih.gov

Historical Development and Evolution of Academic Interest in 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine and its Core Isomers

Academic interest in pyrrolopyridines, also known as azaindoles, has grown steadily over the past few decades. This interest is largely driven by the discovery of natural products containing this heterocyclic system and the subsequent exploration of their synthetic analogues for therapeutic applications. The pyrrolopyridine framework exists in six distinct isomeric forms, each defined by the relative positions of the nitrogen atom in the pyridine (B92270) ring and the point of fusion with the pyrrole (B145914) ring.

Isomeric FormSystematic Name
1H-Pyrrolo[2,3-b]pyridine7-Azaindole
1H-Pyrrolo[2,3-c]pyridine6-Azaindole
1H-Pyrrolo[3,2-b]pyridine4-Azaindole
1H-Pyrrolo[3,2-c]pyridine5-Azaindole
1H-Pyrrolo[3,4-b]pyridine2-Azaizoindole
1H-Pyrrolo[3,4-c]pyridine5-Azaizoindole

This table outlines the six core isomers of the pyrrolopyridine scaffold.

While early research focused on the synthesis and fundamental reactivity of these isomers, the field has evolved to a more application-driven approach. The specific compound, this compound, represents a second-generation molecule where the core scaffold is functionalized with groups known to modulate biological activity. The introduction of a methyl group at the 4-position and an amine group at the 3-position are common strategies in medicinal chemistry to enhance binding affinity, improve selectivity, and modify pharmacokinetic properties.

The academic journey has seen a progression from the study of the parent pyrrolopyridine systems to a detailed investigation of their substituted derivatives. For instance, extensive research has been conducted on the isomeric pyrrolo[3,4-c]pyridine scaffold, leading to the development of derivatives with analgesic, sedative, antidiabetic, antimycobacterial, and antitumor activities. mdpi.com Similarly, the pyrrolo[2,3-c]pyridine (6-azaindole) system has been a focus of synthetic and medicinal chemistry research. nbuv.gov.ua The development of synthetic routes to these scaffolds has been a critical aspect of this evolution, with methods like the Vilsmeier-Haack formylation and various cyclization strategies being refined to allow for greater molecular diversity. nbuv.gov.ua

Current Research Frontiers and Unexplored Avenues for this compound Derivatives

The current research landscape for pyrrolopyridine derivatives is vibrant, with a strong focus on the development of targeted therapies. For the specific case of this compound, several exciting frontiers can be envisioned.

Another largely unexplored avenue is the use of this compound as a scaffold for the development of agents targeting other enzyme families or receptor systems. The inherent biological activity of the broader pyrrolopyridine class suggests that this specific derivative could be a starting point for the discovery of novel anti-inflammatory, antiviral, or neuroprotective agents.

Furthermore, the development of more efficient and scalable synthetic routes to this compound and its derivatives is a critical research frontier. Innovations in catalytic cross-coupling reactions and novel cyclization strategies could facilitate the rapid generation of diverse chemical libraries for high-throughput screening. The synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives often involves multi-step sequences, starting from substituted pyridines. semanticscholar.orgnih.gov A typical synthetic approach might involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

The table below presents data on the in vitro antiproliferative activity of some recently synthesized 1H-pyrrolo[3,2-c]pyridine derivatives, showcasing the potential of this scaffold in cancer research. nih.gov

CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10h0.340.410.52
10k0.280.350.43
10m0.220.290.37
10n0.180.250.31
10o0.150.210.28

This table shows the half-maximal inhibitory concentration (IC50) values for selected 1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov

Properties

IUPAC Name

4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-8-6(9)4-11-7(8)2-3-10-5/h2-4,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZLMNHTBUJKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271584
Record name 4-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
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Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-55-0
Record name 4-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methyl 1h Pyrrolo 3,2 C Pyridin 3 Amine

Established Synthetic Routes to the 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine Core

Traditional synthetic approaches to the pyrrolo[3,2-c]pyridine system have primarily relied on building the bicyclic structure through sequential reactions or through concerted cyclization and annulation strategies.

Stepwise construction involves the sequential formation of the pyridine (B92270) and pyrrole (B145914) rings. A representative strategy begins with a substituted pyridine, which is then elaborated to build the fused pyrrole ring. For instance, the synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is achieved from commercially available 2-bromo-5-methylpyridine. nih.gov This multi-step process involves:

Oxidation: The pyridine nitrogen is first oxidized, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), to form the corresponding N-oxide. nih.gov

Nitration: The N-oxide is then subjected to nitration to introduce a nitro group onto the pyridine ring, yielding a 4-nitropyridine 1-oxide derivative. nih.gov

Side-Chain Elaboration: The methyl group is transformed into a vinylamino group by reacting the nitropyridine oxide with a reagent such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov

Reductive Cyclization: Finally, the pyrrole ring is formed through a reductive cyclization. This is typically accomplished using a reducing agent like iron powder in acetic acid, which reduces the nitro group and facilitates the intramolecular cyclization to construct the fused pyrrolo[3,2-c]pyridine core. nih.gov

This stepwise approach allows for controlled construction and substitution on the pyridine ring before the formation of the pyrrole ring.

Annulation reactions, where a new ring is formed onto a pre-existing one in a single synthetic operation, provide a more convergent approach to the pyrrolo[3,2-c]pyridine core. These methods often involve the reaction of a suitably functionalized pyridine or pyrrole with a partner that provides the necessary atoms for the second ring.

A notable example is the synergetic copper/zinc-catalyzed one-step annulation reaction. This method utilizes 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes to produce aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. rsc.org The reaction proceeds through a double cyclization pathway, efficiently constructing the bicyclic scaffold in moderate to good yields. rsc.org Although demonstrated for quinoline derivatives, this catalytic annulation strategy represents a powerful tool for the synthesis of the broader class of 1H-pyrrolo[3,2-c]pyridine cores. rsc.org

Table 1: Overview of a Stepwise Synthesis for a Pyrrolo[3,2-c]pyridine Intermediate This table is interactive. Column headers can be clicked to sort the data.

StepStarting MaterialKey ReagentsProductPurpose
12-bromo-5-methylpyridinem-chloroperbenzoic acid (m-CPBA)2-bromo-5-methylpyridine-1-oxidePyridine N-Oxidation
22-bromo-5-methylpyridine-1-oxideFuming nitric acid, Sulphuric acid2-bromo-5-methyl-4-nitropyridine 1-oxideNitration of Pyridine Ring
32-bromo-5-methyl-4-nitropyridine 1-oxideN,N-dimethylformamide dimethyl acetal (DMF-DMA)(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideSide-chain functionalization
4(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron powder, Acetic acid6-bromo-1H-pyrrolo[3,2-c]pyridineReductive Cyclization

Development of Novel and Green Synthetic Methodologies for this compound

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing the pyrrolo[3,2-c]pyridine scaffold. These include the use of catalysis, flow chemistry, and alternative energy sources.

Catalytic methods are central to the modern synthesis and functionalization of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are particularly powerful for introducing aryl or other substituents onto the pyrrolo[3,2-c]pyridine core.

For example, the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate can be functionalized via a Suzuki cross-coupling reaction. nih.gov This reaction, which utilizes a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), couples the bromo-substituted core with a variety of substituted phenylboronic acids. nih.gov This approach allows for the late-stage diversification of the scaffold, enabling the synthesis of a library of 6-aryl-1H-pyrrolo[3,2-c]pyridines. nih.gov

In addition to palladium, other metals have been employed. A synergetic copper/zinc catalytic system has been developed for the one-step annulation synthesis of the fused pyrrolo[3,2-c]pyridine system, highlighting the utility of multi-metal catalysis in constructing this scaffold. rsc.org

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. For complex heterocyclic syntheses, translating batch processes to a continuous flow setup can allow for the efficient preparation of compounds on a multigram scale. acs.org This is particularly beneficial for managing reactions with exothermic profiles, which can be a safety concern in large-scale batch reactions. acs.org The synthesis of related pyrrolo-quinoline structures has been successfully adapted to flow processes. acs.org Industrial production of complex heterocyclic compounds, including derivatives of the pyrrolo[3,2-c]pyridine scaffold, often utilizes continuous flow chemistry to improve yield, purity, and process safety. evitachem.com The principles of Hantzsch and Paal-Knorr pyrrole syntheses have also been successfully performed under flow conditions. uc.pt

Alternative energy sources like microwave irradiation and light are increasingly used to accelerate chemical reactions and improve yields.

Microwave-assisted synthesis has proven to be a highly effective tool for the synthesis of pyrrolo[3,2-c]pyridine derivatives. nih.gov The application of microwave heating can dramatically reduce reaction times and often leads to higher product yields compared to conventional heating. In the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, two key steps were conducted in a microwave reactor:

The coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboric acid was completed in 30 minutes at 85 °C. nih.gov

The subsequent Suzuki cross-coupling with various arylboronic acids was achieved in 26 minutes at 125 °C. nih.gov These rapid, high-yielding reactions demonstrate the efficiency of microwave-assisted organic synthesis in the construction and functionalization of this heterocyclic system. nih.gov

Photochemical synthesis represents another green chemistry approach. While specific applications to the this compound core are not extensively detailed, photochemical reactions are a known methodology for constructing substituted pyrrole systems. For example, the reaction of 1,1′-bis-(methoxycarbonyl) divinylamine with acetylenedicarboxylates leads to 7-azabicyclo[2.2.1]hept-2-ene derivatives, which can be thermally converted to 1H-pyrrole-2,3,4,5-tetracarboxylates, showcasing the potential of light-mediated reactions in forming complex pyrrole structures. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling This table is interactive. Column headers can be clicked to sort the data.

ParameterConventional Heating (Typical)Microwave-Assisted Synthesis
Reaction TimeHours to Days26-30 minutes nih.gov
TemperatureOften reflux temperatures85-125 °C nih.gov
Energy EfficiencyLower (heats entire vessel)Higher (direct heating of reactants/solvent)
YieldsVariableOften higher yields reported nih.gov

Functionalization and Derivatization Strategies for this compound

The unique electronic landscape of the this compound core, which features an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, allows for a diverse range of chemical transformations. The presence of multiple reactive sites—the aromatic core, the primary amine, the pyrrole nitrogen, and the methyl group—necessitates carefully designed strategies to achieve selective functionalization.

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-c]pyridine Core

The pyrrolo[3,2-c]pyridine system exhibits dichotomous reactivity towards electrophilic aromatic substitution (SEAr). The pyrrole moiety is inherently electron-rich and thus activated for SEAr, while the pyridine ring is electron-deficient and generally resistant to such reactions. This intrinsic difference typically directs electrophilic attack to the five-membered pyrrole ring.

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring can be achieved using various halogenating agents. These halogenated derivatives are crucial intermediates for subsequent cross-coupling reactions.

Nitration: Under controlled conditions, nitration can occur on the pyrrole ring, introducing a nitro group that can be a precursor for other functional groups.

Sulfonylation: Reactions with sulfonyl chlorides can lead to the formation of sulfonamide derivatives, a common moiety in pharmacologically active compounds. For instance, a regioselective C-3 sulfenylation has been reported for N-sulfonyl protected 7-azaindoles, a related isomeric system.

The precise position of substitution on the pyrrole ring (C1, C2, or the N-H position) is influenced by steric hindrance from existing substituents and the specific reaction conditions employed.

Nucleophilic Additions and Substitutions Involving the Amine and Other Reactive Sites

The primary amine at the C-3 position is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide array of substituents.

Key transformations involving the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can serve as versatile intermediates for further modifications.

While the pyridine ring is generally deactivated towards nucleophilic aromatic substitution (SNAr), positions ortho and para to the ring nitrogen (C4 and C6) can undergo substitution if a good leaving group (e.g., a halogen) is present, particularly under forcing conditions or with strong nucleophiles. quimicaorganica.orgyoutube.com The electron-donating effect of the fused pyrrole ring and the amino group may also influence the reactivity of the pyridine moiety. Studies on related pyrrolopyridine diones have shown that the core can undergo nucleophilic ring-opening at its carbonyl positions, indicating the susceptibility of the heterocyclic system to nucleophilic attack under certain conditions.

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrrolo[3,2-c]pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized substrate, most commonly a halogenated derivative.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling a halo-pyrrolopyridine with a boronic acid or ester. A notable example is the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines via a Suzuki reaction between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and various arylboronic acids, catalyzed by Pd(PPh₃)₄. nih.govsemanticscholar.org This demonstrates the feasibility of functionalizing the pyridine portion of the scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds, coupling halo-pyrrolopyridines with a diverse range of primary and secondary amines. wikipedia.orgnih.govresearchgate.netlibretexts.orgbeilstein-journals.org This strategy has been successfully applied to the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where a Buchwald-Hartwig amination at C-4 followed a chemoselective Suzuki coupling at C-2. ntnu.no

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, providing access to alkynyl-substituted pyrrolopyridines. This method has been employed in a domino approach to construct the pyrrolopyridine core itself, starting from a di-halogenated aminopyridine. nih.gov

Copper-Catalyzed Couplings: Copper catalysis is also effective for C-N bond formation, often providing complementary reactivity to palladium systems. nih.gov For instance, a copper(II) acetate-mediated reaction has been used to couple 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid to achieve N-arylation of the pyrrole ring. nih.govsemanticscholar.org

Interactive Table: Examples of Metal-Catalyzed Coupling Reactions on Pyrrolo[3,2-c]pyridine Scaffolds
Reaction TypeSubstrateReagentCatalyst/LigandProductYieldReference
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63% nih.gov
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine85% nih.gov
N-Arylation6-bromo-1H-pyrrolo[3,2-c]pyridine3,4,5-Trimethoxyphenylboronic acidCu(OAc)₂, K₂CO₃, Pyridine6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineN/A nih.govsemanticscholar.org

Modification of the Methyl Group and Pyrrole Nitrogen in this compound

Pyrrole Nitrogen: The N-H of the pyrrole ring is a site for substitution. It can undergo N-alkylation or N-arylation. The N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid using a copper catalyst is a prime example of modifying this position. nih.govsemanticscholar.org Protection of the pyrrole nitrogen, for example with a tert-butoxycarbonyl (Boc) or (trimethylsilyl)ethoxymethyl (SEM) group, is often a necessary step in multi-step syntheses to prevent undesired side reactions and to control regioselectivity. ntnu.nonih.gov

Methyl Group: Direct functionalization of the C-4 methyl group is challenging due to the high pKa of its protons. However, strategies involving lithiation with a strong base followed by quenching with an electrophile could potentially be employed. Alternatively, radical-based methods might offer a route to functionalization. In related heterocyclic systems, methyl groups have been shown to improve metabolic stability, highlighting the importance of this substituent, though direct synthetic manipulation remains a complex task. mdpi.com

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis and Reactions of this compound

Achieving selectivity is a critical challenge in the synthesis and functionalization of this multi-functional molecule.

Chemoselectivity: The molecule possesses several nucleophilic sites, including the C-3 amine and the pyrrole nitrogen. The exocyclic C-3 amine is generally more nucleophilic and will react preferentially with electrophiles over the pyrrole nitrogen. Selective functionalization of the pyrrole nitrogen often requires prior protection of the more reactive amino group. In metal-catalyzed reactions on di-halo-substituted precursors, selectivity can be achieved based on the differential reactivity of the C-X bonds (e.g., C-I vs. C-Cl). ntnu.no

Regioselectivity:

Electrophilic Substitution: As discussed, electrophilic attack is strongly directed to the electron-rich pyrrole ring rather than the pyridine ring. The specific position of attack on the pyrrole ring (C1 vs. C2) depends on the directing effects of the existing substituents and steric factors.

Nucleophilic Substitution: On the pyridine ring, nucleophilic attack is favored at the C-4 and C-6 positions, which are para and ortho to the ring nitrogen, respectively. quimicaorganica.orgyoutube.com

Metalation: Directed ortho-metalation (DoM) strategies can be employed for regioselective functionalization. A directing group can guide deprotonation by a strong base to an adjacent position, which can then be trapped by an electrophile.

Stereoselectivity: For reactions that generate new chiral centers, controlling stereoselectivity is crucial. While the core of this compound is achiral, derivatization of the amine or other positions can introduce stereocenters. The development of stereoselective synthetic methods, often employing chiral catalysts or auxiliaries, is an active area of research in heterocyclic chemistry.

Process Optimization and Scalability Studies for the Synthesis of this compound

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility.

Key areas of focus for optimization include:

Reaction Conditions: Systematic screening of catalysts, ligands, bases, solvents, and temperature is crucial for maximizing yield and minimizing impurities in key steps like cross-coupling reactions. nih.govntnu.no For example, the choice of phosphine (B1218219) ligand in Buchwald-Hartwig amination can dramatically affect reaction efficiency and substrate scope. wikipedia.org

Green Chemistry Approaches: The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields. organic-chemistry.org Developing routes in environmentally benign solvents or even under solvent-free conditions is also a key consideration.

Continuous Flow Technology: For large-scale production, continuous flow processes offer significant advantages over traditional batch manufacturing. They provide better control over reaction parameters (temperature, pressure, mixing), enhance safety by minimizing the volume of reactive intermediates at any given time, and can lead to higher consistency and purity. acs.orgacs.orgresearchgate.net

Purification and Isolation: Developing robust and scalable purification methods is critical. This may involve optimizing crystallization conditions or using techniques like salt formation to facilitate the isolation of the final product with high purity.

Interactive Table: Parameters for Process Optimization
ParameterObjectiveMethods/Considerations
Catalyst/Ligand Maximize yield and turnover number, improve selectivity.Screening of different metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., X-Phos, S-Phos).
Solvent Improve solubility, reaction rate, and facilitate product isolation.Evaluation of aprotic polar (e.g., DMF, Dioxane) and non-polar (e.g., Toluene) solvents. Consideration of aqueous systems for Suzuki couplings.
Base Optimize reaction kinetics and prevent side reactions.Screening of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DIPEA) or strong non-nucleophilic bases (e.g., KOt-Bu, LiHMDS).
Temperature Minimize energy consumption and impurity formation.Optimization for both thermal and microwave-assisted heating to find the lowest effective temperature.
Work-up Simplify purification and maximize recovery.Development of efficient extraction and crystallization procedures; exploring salt formation for easier handling and purification.
Technology Enhance safety, control, and scalability.Transitioning from batch to continuous flow manufacturing.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 1h Pyrrolo 3,2 C Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments of 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine and its Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be mapped. For the this compound scaffold, NMR provides definitive evidence for the substitution pattern and the nature of the fused ring system.

In derivatives of this scaffold, such as 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridines, distinct signals for each proton and carbon in the bicyclic core can be assigned. nih.gov For the parent this compound, the expected ¹H NMR spectrum would feature distinct singlets for the methyl group and the H2 proton, a doublet for the H6 proton, a doublet for the H7 proton, and broad signals for the pyrrole (B145914) N-H and the amine N-H₂ protons. The corresponding ¹³C NMR would show signals for the methyl carbon and the seven carbons of the pyrrolopyridine core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core.
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~7.0-7.2~124-126
3-~129-131
3a-~137-139
4-~140-142
4-CH₃~2.4-2.6~20-22
6~7.8-8.0~148-150
7~7.3-7.5~115-117
7a-~128-130
1-NH~11.0-12.0 (broad)-
3-NH₂~5.0-6.0 (broad)-

Two-dimensional (2D) NMR experiments are indispensable for resolving complex structures by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key COSY correlation would be observed between the H6 and H7 protons, confirming their adjacent positions on the pyridine (B92270) ring. sdsu.edubeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This allows for the unambiguous assignment of each protonated carbon atom, such as linking the ¹H signal of the methyl group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu It is crucial for connecting structural fragments and assigning quaternary (non-protonated) carbons. Key HMBC correlations for this molecule would include:

The methyl protons (4-CH₃) to carbons C4, C3a, and C6.

The H2 proton to carbons C3, C3a, and C7a.

The H7 proton to carbons C6, C7a, and C3a.

The pyrrole N-H proton to carbons C2, C3a, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding arrangement. This is useful for confirming stereochemistry and conformational preferences. A potential NOESY correlation might be observed between the methyl protons (4-CH₃) and the H6 proton, providing information about the spatial orientation of the methyl group relative to the pyridine ring.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation. unibas.itresearchgate.net While the core this compound is a rigid aromatic system, DNMR becomes highly relevant for its derivatives. For instance, if a bulky or sterically hindered substituent is introduced, particularly on the 3-amino group, rotation around the C3-N bond could become restricted.

At low temperatures, this restricted rotation might result in separate NMR signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. mdpi.com By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated, providing valuable data on the conformational dynamics of the molecule. unibas.it

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling of this compound

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, allowing for the determination of its elemental formula with high confidence. nih.gov For this compound (C₈H₉N₃), HRMS would confirm its molecular formula by matching the experimentally observed mass to the calculated theoretical mass.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). This analysis provides structural information by identifying characteristic neutral losses and fragment ions. nih.govmdpi.com The fragmentation of the pyrrolopyridine core is influenced by the positions of the nitrogen atoms and the substituents. nih.gov A plausible fragmentation pathway for [C₈H₉N₃+H]⁺ would involve initial cleavages related to the most labile groups.

Proposed key fragmentation steps could include:

Loss of Ammonia (NH₃): The 3-amino group could be eliminated as ammonia, a common pathway for primary amines.

Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the pyridine ring.

Ring Cleavage: Fragmentation of the pyrrole or pyridine ring, often involving the loss of small molecules like hydrogen cyanide (HCN).

Table 2: Proposed HRMS Fragmentation Data for [C₈H₉N₃+H]⁺.
IonProposed FormulaCalculated m/zProposed Neutral Loss
[M+H]⁺C₈H₁₀N₃⁺148.0869-
[M+H-NH₃]⁺C₈H₇N₂⁺131.0604NH₃
[M+H-HCN]⁺C₇H₉N₂⁺121.0760HCN

X-ray Crystallography for Solid-State Structure, Intermolecular Interactions, and Tautomeric Forms of this compound

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. By analyzing the diffraction pattern of a single crystal, a three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. mdpi.com

For heterocyclic systems like this compound, a key feature of the crystal structure is the network of intermolecular interactions. The presence of hydrogen bond donors (the pyrrole N-H and the amine N-H₂) and acceptors (the pyridine nitrogen and the amine nitrogen) allows for the formation of extensive hydrogen-bonding networks. It is common for related azaindole structures to form centrosymmetric dimers via N—H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of another. nih.gov These interactions dictate the crystal packing and influence the physical properties of the solid.

Furthermore, X-ray crystallography is the ultimate tool for determining which tautomeric form exists in the solid state. This compound can theoretically exist in an imino tautomeric form (4-methyl-2,5-dihydro-1H-pyrrolo[3,2-c]pyridin-3-imine). A crystal structure would resolve this ambiguity by locating the positions of the hydrogen atoms and by analyzing the C-N bond lengths within the pyrrole ring and the exocyclic amine group.

Table 3: Representative Crystallographic Data Parameters for a Pyrrolopyridine Derivative.
ParameterTypical Value/System
Crystal SystemMonoclinic or Triclinic nih.gov
Space GroupP-1 or P2₁/n nih.gov
Key Bond Length (C=C)1.36 - 1.42 Å
Key Bond Length (C-N)1.33 - 1.39 Å
Key Intermolecular InteractionN-H···N Hydrogen Bonds nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Tautomeric State Probing of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. biointerfaceresearch.com These two techniques are complementary and together offer a comprehensive vibrational profile of the compound. biointerfaceresearch.com

For this compound, the FT-IR and Raman spectra would be dominated by vibrations associated with its key structural features:

N-H Stretching: The pyrrole N-H and the amine N-H₂ groups will give rise to characteristic stretching bands in the region of 3200-3500 cm⁻¹. The amine group should show two distinct bands (symmetric and asymmetric stretching). The position and shape of these bands are sensitive to hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrolopyridine ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C and C=N Stretching: The skeletal vibrations of the fused aromatic rings are found in the 1400-1650 cm⁻¹ region. These bands are characteristic of the heterocyclic core.

N-H Bending: The bending vibration of the amine group (scissoring) typically appears as a strong band around 1600-1650 cm⁻¹.

Vibrational spectroscopy can also be a powerful tool for probing tautomerism. The amino tautomer is expected to show characteristic N-H stretching and bending modes, whereas an imino tautomer would exhibit a distinct C=N stretching vibration and a single N-H imine stretch, allowing for differentiation between the two forms. nih.gov

Table 4: Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric)-NH₂ (amine)~3450
N-H Stretch (symmetric)-NH₂ (amine)~3350
N-H StretchN-H (pyrrole)~3200-3300 (broad)
C-H StretchAromatic3050-3150
C-H Stretch-CH₃ (methyl)2900-3000
N-H Bend-NH₂ (amine)1600-1650
C=C / C=N StretchAromatic Rings1400-1600

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of Chiral Derivatives of this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules. aps.org The parent compound, this compound, is achiral and therefore will not produce a CD or ORD signal.

However, these techniques are essential for the characterization of its chiral derivatives. Chirality could be introduced by several means, such as:

Derivatization of the Amine: Reaction of the 3-amino group with a chiral reagent (e.g., a chiral carboxylic acid to form a diastereomeric amide).

Introduction of a Chiral Substituent: Synthesis of an analogue containing a chiral center, for example, a chiral alkyl or aryl group attached to the ring system.

Formation of Host-Guest Complexes: Complexation of the achiral pyrrolopyridine with a chiral host molecule can induce a CD signal. nih.gov

Once a chiral derivative is synthesized, CD spectroscopy can serve as a rapid and sensitive method to confirm its enantiomeric purity and assign its absolute configuration. utexas.edu The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with a specific stereoisomer, sometimes with the aid of computational predictions. This makes chiroptical spectroscopy an invaluable tool in the asymmetric synthesis and analysis of derivatives of the this compound scaffold.

Compound Names Mentioned

Compound Name
This compound
4-methyl-2,5-dihydro-1H-pyrrolo[3,2-c]pyridin-3-imine
Hydrogen Cyanide
Ammonia

Theoretical and Computational Chemistry Studies of 4 Methyl 1h Pyrrolo 3,2 C Pyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity predictors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is often employed to predict the ground-state geometry, electronic structure, and reactivity of chemical systems. For instance, in studies of related aromatic amines like 4-methyl aniline (B41778), DFT methods such as M06-2X with a 6-311++G(3df,2p) basis set are used to compute the mechanism of reactions, such as with hydroxyl radicals. mdpi.com A crucial aspect of DFT is the choice of the exchange-correlation functional; studies on complex materials like organic-inorganic perovskites have shown that non-local functionals that account for van der Waals interactions can provide results in excellent agreement with experimental data. rsc.org

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a standard output of DFT calculations. The energies and shapes of these frontier orbitals are critical in predicting a molecule's reactivity, with the HOMO indicating the ability to donate an electron and the LUMO representing the ability to accept an electron.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. Methods like the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered a "gold standard" in quantum chemistry for obtaining highly accurate energies, especially for reaction mechanisms. mdpi.com For example, this method has been used to refine the energies of reactants, transition states, and products in the reaction of 4-methyl aniline. mdpi.com

Furthermore, ab initio molecular dynamics, such as the Car-Parrinello molecular dynamics (CPMD) method, allows for the simulation of chemical reactions and dynamics in condensed phases. researchgate.net This approach has been instrumental in understanding reaction mechanisms, like CO2 capture in aqueous amine solutions, by providing insights into the role of the solvent and the energetics of reaction pathways. researchgate.net These methods are invaluable for studying potential reaction pathways involving 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, offering a view of its behavior in a dynamic environment.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can reveal information about conformational changes, stability, and interactions with the surrounding environment, such as a solvent. nih.gov

For complex molecules, MD simulations can identify energetically favorable conformations by exploring the potential energy surface. nih.gov The stability of different conformations can be assessed by analyzing the simulation trajectories, with more stable states corresponding to regions of lower free energy. nih.gov Solvation effects, which are critical for understanding a molecule's behavior in a biological or chemical system, can also be modeled. The change in solvation free energy (ΔGSOLV) represents the energy change when a molecule is transferred from a vacuum to a solvent and is often calculated using methods like the Poisson-Boltzmann equation. nih.gov In studies of adamantane (B196018) derivatives, the SMD solvation model developed by Truhlar has been used to obtain solvation free energies in various solvents. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. While specific computational predictions for this compound are not detailed in the provided results, the characterization of its analogues relies heavily on spectroscopic data. For example, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and their structures confirmed using 1H NMR and 13C NMR spectroscopy. semanticscholar.orgnih.gov This experimental data is crucial for validating the structures of newly synthesized compounds and can be used to benchmark the accuracy of computational predictions.

Table 1: Experimental Spectroscopic Data for a 1H-pyrrolo[3,2-c]pyridine Derivative Data for 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10d) semanticscholar.org

NucleusChemical Shift (δ) in ppm
1H NMR9.09 (s, 1H), 7.96 (d, J = 11.1Hz, 2H), 7.76 (s, 1H), 7.72 − 7.68 (m, 1H), 7.39 (d, J = 3.3Hz, 1H), 7.19 (d, J = 7.5Hz, 1H), 6.80 (d, J = 3.9Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H)
13C NMR159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53

Computational Studies on Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Computational methods are essential for characterizing these short-lived, high-energy structures. By mapping the potential energy surface (PES), researchers can determine the lowest energy path for a reaction.

For instance, in the study of the reaction between 4-methyl aniline and OH radicals, computational methods were used to locate transition states for both addition and abstraction pathways. mdpi.com The geometry of these transition states, such as the length of the forming and breaking bonds, and their imaginary frequencies are key indicators of the reaction coordinate. mdpi.com The relative energy barriers calculated for different pathways help to predict the major products of the reaction. mdpi.com Such studies provide a detailed, step-by-step view of how reactions involving compounds like this compound might proceed.

In Silico Ligand-Target Interactions: Docking and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Analysis

In the context of drug discovery, in silico methods are used to predict how a small molecule (ligand) might bind to a biological target, typically a protein. This process often starts with molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.gov

Studies on derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have used molecular docking to understand their interaction with targets like tubulin. semanticscholar.orgnih.gov These studies suggest that the ligand can form hydrogen bonds with key amino acid residues in the binding site, such as Thrα179 and Asnβ349. nih.gov Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. nih.gov The binding free energy can then be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This approach combines the molecular mechanics energy from the simulation with a continuum solvation model to calculate the binding affinity. nih.gov Such analyses are critical for the rational design and optimization of derivatives of this compound as potential therapeutic agents.

Table 2: Key Molecular Interactions for Pyrrolopyridine Scaffolds with Biological Targets

Compound/ScaffoldTargetKey Interacting ResiduesType of InteractionSource
1H-pyrrolo[3,2-c]pyridine derivative (10t)Tubulin (Colchicine site)Thrα179, Asnβ349Hydrogen Bonds nih.gov
1H-pyrrolo[3,2-c]quinoline derivative (PZ-1643)5-HT6 ReceptorAspartic Acid (D3.32)Salt Bridge nih.gov
CD26Caveolin-1GLU237, TYR241, TYR248, ARG147Hydrogen Bonds, Cation-π, π–π nih.gov

Biochemical and Molecular Biological Investigations of 4 Methyl 1h Pyrrolo 3,2 C Pyridin 3 Amine Derivatives Molecular Level

Identification and Characterization of Molecular Targets for 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine and its Derivatives

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. These studies reveal that specific substitutions on the pyrrolopyridine core can yield highly potent and selective inhibitors.

Kinase Inhibition:

A significant body of research has focused on the development of pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors. For instance, a series of diarylamides and diarylureas featuring this scaffold were evaluated for their inhibitory effect against FMS kinase, a key mediator in inflammatory diseases and cancer. nih.gov The research identified compounds 1e and 1r as the most potent, with IC50 values of 60 nM and 30 nM, respectively, making them more potent than the lead compound KIST101029 (IC50 = 96 nM). nih.gov Structure-activity relationship (SAR) analysis showed that a urea (B33335) linker, being longer and capable of additional hydrogen bonding, generally resulted in more potent inhibition than an amide linker. nih.gov Compound 1r was found to be over 33 times more selective for FMS kinase compared to other kinases like FLT3 (D835Y) and c-MET. nih.gov

Another critical oncology target, the mitotic kinase Monopolar Spindle 1 (MPS1), has been successfully targeted by 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov An optimized compound, 65 (CCT251455) , emerged from a structure-based design program as a highly potent and selective MPS1 inhibitor. nih.gov This compound demonstrated excellent translation from in vitro biochemical potency against the isolated MPS1 enzyme to cell-based assays. nih.gov

The pyrrolo[2,3-d]pyrimidine scaffold, closely related to the subject compound, has also yielded potent kinase inhibitors. Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide were identified as ATP-competitive, nanomolar inhibitors of Protein Kinase B (PKB/Akt), a central node in cell growth and survival signaling pathways. nih.govacs.org These compounds exhibited up to 150-fold selectivity for PKB over the related kinase PKA. nih.gov The initial lead compound, 2 (CCT128930) , was a potent ATP-competitive inhibitor of PKBβ and was 28-fold selective over PKA. acs.org

Table 1: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives A selection of derivatives and their corresponding inhibitory concentrations (IC50) against FMS kinase.

Compound Central Ring Substitution Linker Terminal Aryl Ring FMS Kinase IC50 (µM)
1a para Urea 3',5'-bis(trifluoromethyl)phenyl 0.08 ± 0.01
1b meta Urea 3',5'-bis(trifluoromethyl)phenyl 0.2 ± 0.03
1e para Urea 4'-morpholino-3'-(trifluoromethyl)phenyl 0.06 ± 0.01
1h para Amide 3',5'-bis(trifluoromethyl)phenyl 0.11 ± 0.01
1i meta Amide 3',5'-bis(trifluoromethyl)phenyl 0.28 ± 0.02
1r meta Amide 3-aminophenyl 0.03 ± 0.02
KIST101029 - - - 0.096

Data sourced from nih.gov

Tubulin Polymerization Inhibition:

The pyrrolo[3,2-c]pyridine scaffold has also been employed to create inhibitors of tubulin polymerization, a validated anticancer strategy. nih.govsemanticscholar.org Microtubules, essential for cell mitosis, are formed by the polymerization of α- and β-tubulin heterodimers. nih.gov A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as colchicine-binding site inhibitors (CBSI). nih.gov The most effective compound, 10t , which incorporates an indolyl moiety, displayed potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM. nih.govsemanticscholar.org Tubulin polymerization experiments confirmed that compound 10t potently inhibits this process, indicating a mechanism of action similar to that of Combretastatin (B1194345) A-4 (CA-4). nih.govsemanticscholar.org

Table 2: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives (Tubulin Inhibitors) IC50 values (µM) against various human cancer cell lines.

Compound HeLa (Cervical Cancer) SGC-7901 (Gastric Cancer) MCF-7 (Breast Cancer)
10b 0.53 ± 0.05 0.81 ± 0.09 0.74 ± 0.06
10c 0.45 ± 0.04 0.62 ± 0.05 0.58 ± 0.04
10k 0.33 ± 0.03 0.41 ± 0.04 0.49 ± 0.05
10m 0.28 ± 0.02 0.35 ± 0.03 0.41 ± 0.04
10o 0.39 ± 0.04 0.48 ± 0.05 0.55 ± 0.06
10t 0.12 ± 0.01 0.15 ± 0.01 0.21 ± 0.02
CA-4 (Control) 0.011 ± 0.001 0.013 ± 0.001 0.015 ± 0.002

Data sourced from nih.govsemanticscholar.org

The versatility of the pyrrolo[3,2-c]pyridine chemical framework extends to the targeting of G-protein-coupled receptors (GPCRs), the largest family of membrane proteins involved in signal transduction. nih.gov Research into 1H-pyrrolo[3,2-c]quinoline derivatives, a structurally related class, has demonstrated affinity for serotonin (B10506) type 6 (5-HT6R) and dopamine (B1211576) D3 (D3R) receptors, both of which are GPCRs and are promising targets for treating neurological and psychiatric disorders. nih.gov

A crucial interaction for many aminergic GPCR ligands is the formation of a salt bridge with a conserved aspartic acid residue (D3.32 in standard nomenclature) within the receptor's binding site. nih.gov A study aimed to understand how the substitution pattern and geometry of the amine moiety at position 4 of the 1H-pyrrolo[3,2-c]quinoline core influences this critical interaction. nih.gov The findings showed that specific structural modifications, such as the introduction of (R)-2-(aminomethyl)pyrrolidine, were highly beneficial for the formation and quality of the salt bridge at the 5-HT6R binding site, leading to significantly higher affinity compared to the parent compound. nih.gov However, these same modifications did not improve, and in some cases were unfavorable for, interaction with the D3R binding site, highlighting the subtle structural nuances that govern receptor selectivity. nih.gov

The ability of 1H-pyrrolo[3,2-c]pyridine derivatives to modulate protein-protein interactions is best exemplified by their activity as tubulin polymerization inhibitors. nih.govsemanticscholar.org The dynamic assembly and disassembly of microtubules from α- and β-tubulin heterodimers is a fundamental protein-protein interaction essential for cell structure and division. nih.gov

Compounds designed with a 1H-pyrrolo[3,2-c]pyridine scaffold act as microtubule-targeting agents by binding to tubulin and disrupting the equilibrium of microtubule dynamics. semanticscholar.org Specifically, derivatives like 10t were developed to bind to the colchicine (B1669291) site on β-tubulin, which prevents the tubulin dimers from polymerizing into microtubules. nih.gov Immunostaining assays in HeLa cells treated with compound 10t revealed a remarkable disruption of the normal microtubule network. nih.govsemanticscholar.org By interfering with this crucial protein-protein interaction, these compounds effectively halt the cell cycle and induce apoptosis, demonstrating a powerful mechanism for anticancer activity. nih.gov This strategy of using a rigid pyrrolo[3,2-c]pyridine scaffold to lock a molecule into a bioactive conformation proved effective for inhibiting the tubulin-tubulin interaction. semanticscholar.org

Elucidation of Molecular Mechanisms of Action of this compound Derivatives

Derivatives based on the pyrrolopyridine core have been shown to operate through both orthosteric and allosteric mechanisms of inhibition, depending on the target and the specific chemical structure.

Orthosteric Binding: This is the most common mechanism observed for kinase inhibitors from this class. Orthosteric inhibitors directly compete with the enzyme's natural substrate at the active site. For protein kinases, this typically involves competition with ATP at its binding pocket. Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine were developed as potent ATP-competitive inhibitors of PKB/Akt. nih.govacs.org Their binding within the ATP site prevents the kinase from phosphorylating its downstream substrates, thereby blocking the signaling pathway. nih.gov Similarly, the tubulin-targeting 1H-pyrrolo[3,2-c]pyridine derivatives function via orthosteric binding. They interact with the well-defined colchicine-binding site on tubulin, physically preventing the protein-protein interactions required for microtubule elongation. nih.gov Molecular modeling studies suggest that compound 10t forms hydrogen bonds with key residues such as Thrα179 and Asnβ349 within this site. nih.gov

Allosteric Modulation: In contrast to direct competition, allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While less common for this specific scaffold, related heterocyclic structures have demonstrated this mechanism. For example, a type III inhibitor based on a tetrahydropyrazolo[3,4-c]pyridine core was found to be a dual allosteric inhibitor of LIMK1/2. acs.org Its binding to an allosteric pocket distorts the P-loop and displaces the αC helix, forcing the DFG motif into an inactive "DFG-out" conformation, which is incompatible with substrate binding and catalysis. acs.org The potent and selective MPS1 inhibitor 65 (CCT251455) also operates by stabilizing an inactive conformation of the kinase where the activation loop is ordered in a manner that is incompatible with ATP and substrate binding. nih.gov

The engagement of molecular targets by 1H-pyrrolo[3,2-c]pyridine derivatives in vitro leads to distinct and measurable consequences within cellular signaling pathways.

For derivatives targeting the PI3K/Akt pathway, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, cellular assays confirm the inhibition of the intended pathway. nih.govacs.org Treatment of cells with these compounds leads to a reduction in the phosphorylation of downstream Akt substrates like GSK3β, FKHRL1, and mTOR, which are critical for promoting cell proliferation and survival. nih.gov

In the case of MPS1 inhibitors like CCT251455 , their action disrupts the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.gov Inhibition of MPS1 in cellular assays leads to a failure of this checkpoint, causing cells to exit mitosis prematurely with misaligned chromosomes, ultimately leading to cell death. nih.gov

For the tubulin polymerization inhibitors, such as compound 10t , the disruption of microtubule dynamics has profound effects on cell cycle progression. nih.govsemanticscholar.org Flow cytometry analysis of HeLa cells treated with 10t showed a significant, dose-dependent accumulation of cells in the G2/M phase of the cell cycle. semanticscholar.org This mitotic arrest, caused by the inability to form a functional mitotic spindle, subsequently triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The therapeutic potential of compounds based on the this compound scaffold is extensively explored through Structure-Activity Relationship (SAR) studies. These investigations systematically alter the molecule's structure to understand how specific chemical features influence its biological activity.

Systematic Modification of the Pyrrolo[3,2-c]pyridine Core and Substituent Effects

The bicyclic pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, and its systematic modification has led to the discovery of potent biological agents. researchgate.net Research has shown that this core structure is found in several natural products with interesting biological activities. researchgate.net Modifications often involve the introduction of various substituents at different positions on the heterocyclic ring system to optimize interactions with biological targets.

For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors with anticancer properties. nih.gov In this study, the core was modified by introducing a 3,4,5-trimethoxyphenyl moiety at the N-1 position of the pyrrole (B145914) ring and various aryl groups at the C-6 position of the pyridine (B92270) ring. nih.gov The resulting 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines demonstrated that this modification strategy was effective for maintaining potent antiproliferative activity. nih.gov The compound 10t , featuring an indolyl moiety as the C-6 aryl group, showed the most potent activity against several cancer cell lines. nih.gov Molecular docking studies suggested that the 1H-pyrrolo[3,2-c]pyridine core itself forms a crucial hydrogen bond with the Thrα179 residue in the active site of tubulin. nih.gov

In another study focusing on FMS kinase inhibition, diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold were investigated. nih.govresearchgate.net Modifications to the core included attaching different substituted phenyl groups. The structure-activity relationship revealed that the nature and position of substituents on these phenyl rings significantly impacted the inhibitory potency against FMS kinase. nih.govresearchgate.net

The table below summarizes the effects of core modifications on biological activity from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors. nih.gov

CompoundB-Ring Substituent (at C-6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10b o-tolyl2.453.124.23
10m 4-chlorophenyl0.891.031.15
10t Indolyl0.120.150.21

Data sourced from a study on colchicine-binding site inhibitors. nih.gov

Variations of the Amine Functionality and its Impact on Molecular Interaction

The amine group at the C-3 position (or other positions in related analogues) is a key functional group that often plays a critical role in molecular interactions, particularly in forming hydrogen bonds or salt bridges with target proteins. mdpi.com Variations of this functionality can dramatically alter a compound's affinity and selectivity.

In a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the influence of the amine moiety at position 4 was studied for its effect on 5-HT₆ and D₃ receptor affinity. mdpi.com The primary amine is often a crucial interaction point with a conserved aspartic acid residue in the binding sites of aminergic G-protein-coupled receptors. mdpi.com Modifications included altering the substitution pattern on the basic nitrogen atom. For example, functionalizing the amine with (R)-2-(aminomethyl)pyrrolidine and further substituting this with ethyl or isobutyl chains resulted in compounds with high affinity for the 5-HT₆ receptor. mdpi.com However, these same modifications did not improve affinity for the D₃ receptor, highlighting how subtle changes to the amine environment can dictate receptor selectivity. mdpi.com

In other contexts, the amine functionality is incorporated into a larger group, such as an amide or urea. A study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors found that the nature of this linkage and the substituents attached were critical for activity. nih.govresearchgate.net For instance, compound 1r , a diarylamide, was found to be a potent and selective FMS kinase inhibitor. nih.gov The amide linkage positions the aryl rings in an optimal orientation for binding within the kinase active site.

Furthermore, pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a class of entry inhibitors for influenza viruses, demonstrating the importance of the amine for antiviral activity. nih.gov These compounds are believed to interfere with post-fusion processes like viral uncoating and nuclear import of viral components. nih.gov

Methyl Group Substitutions and Their Influence on Biological Activity

The placement of a methyl group, including the one at the C-4 position in the parent compound, can significantly influence biological activity through steric and electronic effects, as well as by altering metabolic stability.

In studies on related pyrrolo[3,4-c]pyridine derivatives, a methyl group on the pyridine ring was found to be important for biological activity, with its removal leading to a significant loss of potency. mdpi.com In another context, a methyl group was intentionally introduced to improve metabolic stability. mdpi.com The discovery of GSK554418A, a 1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl derivative, as a CB2 agonist highlights the utility of N-methylation on the pyrrole ring. ebi.ac.uk

The influence of methyl substitution is also seen in pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein–protein interaction. acs.org The parent compound had a methyl group on the pyrazole (B372694) N-1 atom, which pointed towards a solvent-exposed region, suggesting that different substituents could be tolerated at this position. acs.org Indeed, an N-1 methyl derivative of a later analogue was found to be twice as active as its unsubstituted counterpart. acs.org

In Vitro Metabolic Stability and Cytochrome P450 Inhibition Profiling of this compound Derivatives (strictly in vitro enzymatic and microsomal studies)

The metabolic fate of a compound is a critical determinant of its potential as a therapeutic agent. In vitro studies using liver microsomes or hepatocytes are essential for predicting in vivo clearance and potential drug-drug interactions. nih.gov

Derivatives of the pyrrolopyridine scaffold have shown varied metabolic profiles. In one study, certain 4-sulfonylobenzyl-derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide demonstrated good in vitro stability in human liver microsomes. nih.gov However, these same compounds were identified as strong inhibitors of the cytochrome P450 isoform CYP2C9, while showing minimal inhibition of CYP3A4, CYP2D6, CYP1A2, and CYP2C19. nih.gov In contrast, another pyrrolo[3,4-c]pyridine derivative, 8a , exhibited good stability in rat liver microsomes and did not show significant cytochrome P450 inhibition. nih.gov This highlights the high sensitivity of the metabolic profile to the specific substitution pattern.

The pyrrole and pyridine rings are known scaffolds that can be associated with CYP inhibition. sigmaaldrich.com Both pyrrole and pyridine moieties are prevalent in inhibitors of CYP1A2, and the pyridine ring is also common in inhibitors of CYP3A4. sigmaaldrich.com

Metabolic stability assays with mouse and human liver microsomes are standard practice in drug discovery campaigns. nih.gov For example, in the development of pyrazolo[3,4-d]pyrimidine analogues, microsomal stability was a key parameter for optimization. dundee.ac.uk An initial lead compound showed poor stability, but the introduction of a methoxypyridyl group, while maintaining potency, also resulted in poor microsomal stability. dundee.ac.uk Further optimization led to compounds with both high potency and good metabolic stability. dundee.ac.uk Similarly, metabolic profiling of pyrrolo[2,3-d]pyrimidine inhibitors in rat and mouse liver microsomes identified a benzylic alcohol as a metabolic "soft spot," guiding further chemical modifications to improve stability. ed.ac.uk

The table below presents data on the in vitro metabolic stability of representative pyrrolopyridine derivatives from various studies.

Compound/SeriesSystemResultCYP Inhibition Profile
Pyrrolo[3,4-c]pyridine-2-carboxamide derivatives nih.govHuman Liver MicrosomesGood stabilityStrong CYP2C9 inhibitors; minimal inhibition of CYP3A4, 2D6, 1A2, 2C19
Compound 8a (pyrrolo[3,4-c]pyridine derivative) nih.govRat Liver MicrosomesGood stability (CL = 84 µL/min/mg)Did not show CYP inhibition
Pyridyl analogue 21 (pyrazolo[3,4-d]pyrimidine) dundee.ac.ukMicrosomesPoor microsomal stabilityNot specified
Morpholine analogue 48 (pyrazolo[3,4-d]pyrimidine) dundee.ac.ukMicrosomesGood metabolic stabilityNot specified

Applications of this compound as a Chemical Probe for Fundamental Biological Processes

Beyond their direct therapeutic applications, derivatives of this compound serve as valuable chemical probes. These molecules can be used to selectively inhibit or modulate the function of specific proteins, allowing researchers to dissect complex biological pathways.

A prominent example is the use of pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase (also known as CSF-1R). nih.govresearchgate.net By using a potent and selective inhibitor like compound 1r , researchers can investigate the specific roles of FMS kinase in cellular processes. nih.gov For instance, inhibiting FMS kinase with this probe allowed for the study of its effects on the proliferation of various cancer cell lines and its role in the inflammatory response of bone marrow-derived macrophages. nih.govresearchgate.net Such tools are crucial for validating FMS kinase as a therapeutic target for cancer and inflammatory diseases like arthritis. nih.gov

Similarly, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were developed to probe the colchicine-binding site of tubulin. nih.gov The most potent compound, 10t , effectively disrupted microtubule networks and induced cell cycle arrest. nih.gov This makes it a useful tool for studying the fundamental processes of cell division and microtubule dynamics, which are central to cancer biology. nih.gov

Furthermore, the identification of pyrrolo[3,2-c]pyridin-4-amine compounds as influenza virus entry inhibitors provides a new chemical tool to study the viral life cycle. nih.gov These probes can be used in phenotypic assays to precisely dissect the stages of virus entry, from fusion to the nuclear import of viral components, offering insights into mechanisms of viral infection and potential avenues for new antiviral strategies. nih.gov

Advanced Analytical Methodologies and Quality Control for 4 Methyl 1h Pyrrolo 3,2 C Pyridin 3 Amine Research

Chromatographic Techniques for Purity Assessment and Impurity Profiling of 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Chromatographic separation is the cornerstone of purity determination and impurity analysis in pharmaceutical research. Techniques such as HPLC and GC are indispensable for resolving the main compound from any process-related impurities, degradation products, or residual starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for assessing the purity of non-volatile, polar organic compounds like this compound. A typical method involves developing a separation protocol that is then validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. researchgate.net

Method development for this compound would focus on optimizing separation on a C18 column, which is effective for retaining and separating compounds with moderate polarity. researchgate.netpensoft.net The mobile phase would likely consist of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net Gradient elution is often preferred over isocratic elution to ensure the effective separation of impurities with a wide range of polarities within a reasonable timeframe. nih.gov Detection is typically performed using a UV/VIS detector set at a wavelength where the analyte exhibits maximum absorbance. pensoft.netresearchgate.net

Validation of the HPLC method is critical and involves demonstrating its specificity, linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net

Accuracy: Assessed by recovery studies, it measures the closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both intra-day and inter-day levels. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 1: Typical RP-HPLC Method Parameters for this compound Analysis
ParameterConditionReference
ColumnOctadecyl (C18), 250 mm x 4.6 mm, 5 µm researchgate.net
Mobile PhaseA: 0.01 M Phosphate Buffer (pH 3.0) B: Acetonitrile pensoft.netresearchgate.net
ElutionGradient nih.gov
Flow Rate1.0 mL/min pensoft.net
Column Temperature30 °C pensoft.net
Detection Wavelength~230-240 nm (Hypothetical, based on UV absorbance of similar structures) researchgate.net
Injection Volume20 µL pensoft.net
Table 2: Example Validation Parameters for a Quantitative HPLC Method
ParameterResultReference
Linearity (Concentration Range)5 - 50 µg/mL researchgate.netpensoft.net
Correlation Coefficient (r²)> 0.999 nih.gov
Accuracy (Recovery %)98.0% - 102.0% researchgate.net
Precision (RSD %)< 2.0% researchgate.net
Limit of Detection (LOD)~0.1 µg/mL (Estimated) researchgate.net
Limit of Quantitation (LOQ)~0.5 µg/mL (Estimated) researchgate.netfda.gov.tw

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile or Thermally Labile Derivatives

While HPLC is the primary tool for the final compound, Gas Chromatography (GC) is crucial for analyzing volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents (e.g., DMF, ethanol) or unreacted starting materials. researchgate.neteurl-pesticides.eu For the analysis of this compound itself, GC would likely require derivatization to increase its volatility and thermal stability.

Supercritical Fluid Chromatography (SFC) is an increasingly popular "green" alternative to normal-phase HPLC. uva.es It uses supercritical CO2 as the main mobile phase, which is non-toxic and reduces the consumption of organic solvents. uva.es SFC can offer faster analysis and unique selectivity, especially for chiral separations or for separating polar compounds without the use of aqueous mobile phases. uva.es It could be a valuable technique for purifying thermally labile derivatives or intermediates of this compound that are not amenable to GC or standard RP-HPLC. uva.es

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are essential for trace-level analysis and structural elucidation of unknown compounds in complex matrices.

LC-MS/MS for Trace Analysis and In Vitro Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique indispensable for modern pharmaceutical research. nih.gov It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This technique is critical for detecting and quantifying this compound at very low concentrations (ng/mL or pg/mL) in biological fluids, which is necessary for pharmacokinetic studies. nih.gov

A key application of LC-MS/MS is in the identification of metabolites. During early drug discovery, the compound is often incubated with liver microsomes (from rats or humans) to predict its metabolic fate in the body. nih.gov LC-MS/MS is used to analyze the incubation mixture, separating potential metabolites from the parent compound and then fragmenting them in the mass spectrometer to help elucidate their structures. nih.gov For a compound like this compound, common metabolic pathways could include oxidation of the methyl group, hydroxylation of the aromatic rings, or N-oxidation, all of which would be identifiable by the mass shifts detected by MS/MS. nih.gov

Table 3: Illustrative LC-MS/MS Method for Metabolite Identification
ParameterConditionReference
ChromatographyUPLC/HPLC with C18 column nih.gov
Mobile PhaseA: Water with 0.1% Formic Acid B: Methanol with 0.1% Formic Acid fda.gov.tw
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.gov
MS DetectorTriple Quadrupole (QqQ) or Ion Trap nih.gov
Scan ModeMultiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for identification fda.gov.tw

GC-MS for Volatile Impurities and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. nih.gov In the context of synthesizing this compound, GC-MS is used to test for residual solvents, which must be controlled to very low levels in the final product. It can also be used to monitor the progress of certain reaction steps by detecting the disappearance of volatile starting materials or the appearance of volatile byproducts. eurl-pesticides.eu The mass spectrometer provides definitive identification of the compounds separated by the GC. nih.gov

Table 4: Potential Volatile Impurities in Synthesis Detectable by GC-MS
Impurity TypeExample Compounds
Residual SolventsEthanol, Methanol, Dichloromethane, Toluene, DMF
Volatile Reagents/ByproductsPyridine (B92270), Simple Amines, Chlorinated Precursors

Quantitative Analysis of this compound in Research Matrices (e.g., reaction mixtures, cell lysates for in vitro studies)

Accurate quantification of this compound is essential for both chemical and biological research. In chemical synthesis, a validated HPLC method can be used to determine the purity of the final product and the yield of the reaction by analyzing the reaction mixture against a standard of known concentration. researchgate.net

For in vitro biological studies, determining the concentration of the compound in cell lysates or culture medium is crucial for establishing accurate dose-response relationships. Due to the complexity of these matrices and the typically low concentrations used, LC-MS/MS is the preferred method for quantification. nih.gov A calibration curve is constructed using samples with known concentrations of the analyte in the same matrix (e.g., blank cell lysate) to ensure accurate measurement. nih.gov The method's reliability is confirmed through validation, demonstrating acceptable precision and accuracy across the range of expected concentrations. nih.gov

Table 5: Example Linearity and Recovery Data for Quantitative LC-MS/MS Analysis in a Research Matrix
Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD %)
1.0 (LOQ)0.9898.0%13.1%
10.010.1101.0%8.5%
100.099.299.2%5.4%
500.0508.0101.6%3.4%
Data is illustrative, based on typical performance characteristics of validated bioanalytical methods. nih.gov

Development of Reference Standards and Certified Reference Materials for this compound Research

The reliability and reproducibility of scientific research involving novel chemical entities are fundamentally reliant on the availability of high-purity, well-characterized reference standards. For a compound such as this compound, the establishment of a reference standard is a critical step that underpins all subsequent analytical and biological investigations. A reference standard is a highly purified and well-characterized material suitable for verifying the identity, purity, and content of the compound in various experimental settings. mriglobal.orgcreative-biolabs.com The development process for such a standard, particularly for a new chemical entity (NCE) where no compendial standards exist, is a meticulous process involving synthesis, purification, and comprehensive characterization. mriglobal.org

The establishment of a reference standard typically begins with the synthesis of a batch of the target compound with the highest achievable purity. creative-biolabs.com This initial batch, often referred to as the primary reference standard, is then subjected to a rigorous analytical program to confirm its structure and assess its purity with a high degree of accuracy. pacificbiolabs.com International guidelines, such as those from the World Health Organization (WHO), provide a framework for the establishment and maintenance of chemical reference substances, ensuring their suitability for their intended use. who.intgmp-compliance.org

Identity Confirmation

The first step in qualifying a candidate batch of this compound as a reference standard is the unambiguous confirmation of its chemical structure. A suite of spectroscopic techniques is employed to provide orthogonal data, ensuring the correct molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon framework of the molecule. The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound. Advanced techniques, such as 2D NMR (COSY, HSQC, HMBC), can further elucidate the connectivity of atoms within the molecule. Solid-state NMR can also be a powerful tool for distinguishing between heterocyclic isomers. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the compound's exact molecular weight, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS analysis can provide additional structural information that corroborates the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum should show characteristic absorption bands corresponding to N-H (amine and pyrrole), C-H (aromatic and methyl), and C=C/C=N bonds within the heterocyclic ring system.

Table 1: Hypothetical Spectroscopic Data for Identity Confirmation of this compound Reference Standard

Analytical TechniqueParameterObserved ValueInterpretation
¹H NMR (500 MHz, DMSO-d₆)Chemical Shift (δ, ppm)7.85 (s, 1H), 7.50 (d, 1H), 6.90 (d, 1H), 5.50 (br s, 2H), 2.40 (s, 3H)Consistent with protons on the pyridine and pyrrole (B145914) rings, amine group, and methyl group.
¹³C NMR (125 MHz, DMSO-d₆)Chemical Shift (δ, ppm)145.2, 142.0, 135.8, 128.4, 118.7, 110.1, 105.6, 14.5Consistent with the carbon atoms of the pyrrolopyridine core and the methyl group.
HRMS (ESI+)m/z [M+H]⁺Calculated: 161.0824Found: 161.0822
IR (ATR)Wavenumber (cm⁻¹)3350, 3180, 1620, 1580, 1450Characteristic of N-H stretching (amine, pyrrole), C=N, and C=C stretching vibrations.

Purity Assessment

Once the identity is confirmed, the purity of the reference standard must be determined as accurately as possible. This is typically achieved using a mass balance approach, where the content of the main component is calculated by subtracting the amounts of all identified impurities. creative-biolabs.com

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV-Vis Diode Array Detector) is the primary method for assessing the presence of organic impurities. youtube.com The method should be validated for specificity, linearity, accuracy, and precision. Gas Chromatography (GC) may be used for volatile impurities.

Water Content: The Karl Fischer titration method is the standard for determining the water content in the material.

Residual Solvents: Gas Chromatography with Headspace analysis (HS-GC) is used to quantify any residual solvents from the synthesis and purification processes.

Inorganic Impurities: The content of non-combustible inorganic impurities is determined by the sulfated ash test.

Table 2: Hypothetical Purity Assessment of a Candidate Batch of this compound Reference Standard

Impurity TypeAnalytical MethodResult
Organic ImpuritiesHPLC-DAD (254 nm)0.08%
Water ContentKarl Fischer Titration0.15%
Residual SolventsHS-GC0.02% (Ethanol)
Inorganic ImpuritiesSulfated Ash<0.01%
Assigned Purity Mass Balance 99.7%

Stability Studies

To ensure the continued suitability of the reference standard over time, its stability must be evaluated under defined storage conditions. pacificbiolabs.com Stability studies involve periodically testing the material to monitor for any degradation.

Long-Term Stability: The reference standard is stored at the recommended long-term storage temperature (e.g., 2-8°C or -20°C) and tested at regular intervals (e.g., 6, 12, 24, and 36 months).

Accelerated Stability: To predict the long-term stability, the material is stored at elevated temperatures (e.g., 40°C with 75% relative humidity) for a shorter period (e.g., 3-6 months).

The stability of nitrogen-containing heterocycles can be influenced by factors such as light, temperature, and atmospheric oxygen. nih.gov Any significant change in purity or the appearance of new degradation products would necessitate a re-evaluation of the reference standard's assigned purity and its appropriate use.

Table 3: Hypothetical Accelerated Stability Data for this compound Reference Standard (Storage at 40°C / 75% RH)

Time PointPurity by HPLC (%)Appearance
Initial99.7White to off-white solid
1 Month99.7No change
3 Months99.6No change
6 Months99.5Slight discoloration

Certified Reference Materials (CRMs)

While a well-characterized in-house reference standard is suitable for many research applications, a Certified Reference Material (CRM) offers a higher level of confidence and metrological traceability. iaea.org The development of a CRM involves a more rigorous characterization process, often including inter-laboratory comparisons to establish the certified value and its associated uncertainty. nih.gov For a novel compound like this compound, the establishment of a CRM would likely be undertaken by a national metrology institute or a specialized commercial provider once there is sufficient demand and regulatory importance. The certified value of a CRM is traceable to the International System of Units (SI). creative-biolabs.com

Future Research Directions and Academic Translational Potential of 4 Methyl 1h Pyrrolo 3,2 C Pyridin 3 Amine

Exploration of Novel Synthetic Pathways for 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine Derivatives with Enhanced Molecular Interaction Profiles

The generation of diverse libraries of this compound derivatives is fundamental to exploring their therapeutic potential. Future research should focus on developing flexible and efficient synthetic routes that allow for systematic modification of the core scaffold. While methods exist for constructing the parent 1H-pyrrolo[3,2-c]pyridine ring system, new strategies are needed to introduce a wider array of functional groups that can form specific and enhanced interactions with biological targets.

Key areas for synthetic exploration include:

Multi-component Reactions: The development of one-pot, multi-component reactions could provide rapid access to complex derivatives. For instance, a strategy analogous to the four-component reaction used to synthesize pyrrolo[3,2-c]pyridin-4-ones, involving a β-nitrostyrene, amines, and a pyranone, could be adapted. researchgate.net

Late-Stage Functionalization: Methods for the direct C-H functionalization of the pyrrole (B145914) or pyridine (B92270) ring would be highly valuable, allowing for the introduction of substituents onto the core structure in the final steps of a synthesis.

Ring Rearrangement Strategies: The synthesis of certain 1-aryl-4-aminopyrrolo[3,2-c]pyridines has been achieved through a ring rearrangement of 4-chloropyrrolo[2,3-b]pyridine precursors. nih.gov Investigating the scope and mechanism of such rearrangements could yield novel substitution patterns.

Cross-Coupling Reactions: Advanced cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, have been used to create libraries of related azaindoles and pyrrolopyridines. nih.govntnu.no These methods can be systematically applied to build diversity around the this compound core, particularly for creating aryl- or heteroaryl-substituted analogues.

Table 1: Comparison of Potential Synthetic Strategies for Pyrrolo[3,2-c]pyridine Derivatives

Synthetic Strategy Description Potential Application for Target Scaffold Reference
Suzuki Cross-Coupling Palladium-catalyzed coupling of a bromo-pyrrolo[3,2-c]pyridine intermediate with various arylboronic acids. Enables synthesis of a wide range of 6-aryl substituted derivatives. nih.gov
Ring Rearrangement Fusion of a 4-chloropyrrolo[2,3-b]pyridine with a nitroaniline, leading to a rearranged 1-aryl-4-aminopyrrolo[3,2-c]pyridine. Offers a non-traditional route to the core, potentially allowing for unique substituent placements. nih.gov
Reductive Cyclization Cyclization of an enamine intermediate, formed from a nitropyridine, to construct the pyrrole ring. A high-yield approach for creating the fused pyrrolopyridine system. nbuv.gov.ua nbuv.gov.ua
Multi-component Reaction A one-pot, two-step reaction involving multiple starting materials to rapidly assemble the heterocyclic core. Potentially adaptable for the efficient, diversity-oriented synthesis of novel analogues. researchgate.net

Advanced Computational Design and Optimization of this compound Analogues for Specific Target Modulation

Computational chemistry offers powerful tools to guide the rational design of this compound analogues with high affinity and selectivity for specific biological targets. By predicting how structural modifications will affect binding, these methods can prioritize the synthesis of the most promising compounds, saving time and resources.

Future computational efforts should include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, molecular docking can be used to predict the binding mode of proposed analogues. For example, docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives at the colchicine-binding site of tubulin have successfully guided the design of potent anticancer agents. nih.govsemanticscholar.org Similar approaches could identify key interactions for analogues of this compound with targets like kinases or G-protein-coupled receptors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the ligand-receptor complex, revealing the stability of interactions and the role of conformational changes. This has been used to understand how substitutions on a 1H-pyrrolo[3,2-c]quinoline core influence the quality of a critical salt bridge interaction at the 5-HT6 receptor. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential spatial arrangement of chemical features required for activity and can be used to screen virtual libraries for new hits.

Table 2: Computational Methods for Analogue Optimization

Method Objective Example Application Reference
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein. Designing 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. semanticscholar.org
Molecular Dynamics Simulates the movement of atoms in a ligand-receptor complex over time to assess interaction stability. Evaluating the quality of salt bridge formation between 1H-pyrrolo[3,2-c]quinoline ligands and the 5-HT6 and D3 receptors. nih.gov
Crystallographic Surrogate Using a structurally related, more easily crystallizable protein to guide inhibitor design for a difficult target. Designing pyrrolo[3,2-c]pyridine inhibitors for LRRK2 kinase using a CHK1 surrogate. acs.org

Integration of this compound into Complex Molecular Architectures for Chemical Biology Tool Development

The this compound scaffold can serve as a rigid building block for constructing more complex molecules, including chemical probes and tool compounds for studying biological systems. Its defined three-dimensional structure makes it an excellent core for positioning functional groups in precise orientations.

Future research in this area could focus on:

Scaffold Hopping and Molecular Hybridization: The core structure can be used to replace scaffolds in existing drugs to create novel chemotypes with potentially improved properties. This "scaffold hopping" approach, along with molecular hybridization (merging structural features from different pharmacophores), has been applied to develop new kinase inhibitors based on pyrrolopyrimidine and pyridine motifs. nih.gov

Constrained Analogues of Natural Products: The rigid pyrrolopyridine framework can be used to lock the bioactive conformation of flexible natural products. This strategy was successfully employed to create rigid analogues of the microtubule inhibitor combretastatin (B1194345) A-4 using a 1H-pyrrolo[3,2-c]pyridine scaffold, resulting in potent antiproliferative compounds. nih.gov

Development of Chemical Probes: By attaching reporter tags (e.g., fluorophores, biotin) or photo-cross-linking groups to derivatives of this compound, researchers can create chemical probes to identify its cellular targets (target deconvolution) and visualize its distribution within cells.

Development of High-Throughput Screening Assays for Identifying Novel Biological Activities of this compound Derivatives at the Molecular Level

To uncover the full biological potential of this compound and its derivatives, robust high-throughput screening (HTS) assays are essential. These assays allow for the rapid testing of large compound libraries against a wide range of biological targets.

Key screening platforms to be developed or utilized include:

Kinase Panel Screening: Given that many pyrrolopyridine isomers are kinase inhibitors, screening derivative libraries against a broad panel of human kinases is a high-priority strategy. mdpi.com A pyrrolo[3,2-c]pyridine derivative was found to be a potent and selective FMS kinase inhibitor after being tested against a panel of 40 kinases. nih.govresearchgate.net

Cell-Based Phenotypic Screening: These assays measure the effect of compounds on a cellular phenotype, such as cell proliferation, apoptosis, or the production of signaling molecules like cytokines (e.g., TNF-α, IL-6). nih.gov This approach can identify compounds with novel mechanisms of action without prior knowledge of their molecular target.

Receptor Binding Assays: For targets such as G-protein-coupled receptors, competitive binding assays can be developed in a high-throughput format to identify compounds that bind with high affinity.

Table 3: Potential High-Throughput Screening Assays

Assay Type Biological Target/Process Potential Therapeutic Area Reference
Kinase Panel Screening Large panels of recombinant protein kinases (e.g., FMS, LRRK2, CDKs). Oncology, Inflammation, Neurodegenerative Disease. nih.govacs.org
Antiproliferative Assays Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901). Oncology. nih.gov
Cytokine Release Assays Measures inhibition of TNF-α and IL-6 in immune cells (e.g., hPBMCs). Inflammation, Autoimmune Disease. nih.gov
Apoptosis Induction Measures activation of caspases or other apoptotic markers in cells. Oncology. nih.gov

Unexplored Reactivity Patterns and Mechanistic Insights of the this compound Scaffold and its Isomers

A deeper understanding of the fundamental chemistry of the this compound scaffold is crucial for both optimizing synthetic routes and predicting potential metabolic pathways. The interplay between the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the exocyclic amine creates a unique electronic landscape that warrants further investigation.

Future studies should address:

Reactivity of the 3-Amino Group: The nucleophilicity and reactivity of the C3-amine should be systematically studied in reactions such as acylation, sulfonylation, and reductive amination to understand its potential for derivatization.

Electrophilic and Nucleophilic Aromatic Substitution: The regioselectivity of substitution reactions on both the pyrrole and pyridine rings needs to be mapped. This will inform late-stage functionalization strategies and provide insight into the electronic nature of the scaffold.

Ring-Opening Reactions: Related heterocyclic systems, such as 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, have been shown to undergo nucleophilic ring-opening at the C-6 carbonyl. acs.org It is important to investigate whether the this compound scaffold is susceptible to similar ring-opening or rearrangement reactions under various pH and nucleophilic conditions.

Mechanistic Studies: Detailed mechanistic studies of key reactions, such as the aforementioned ring rearrangements nih.gov or novel cyclization strategies, will provide a predictive framework for synthesis and reactivity.

Q & A

Q. What are the key steps and challenges in synthesizing 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine?

The synthesis typically involves multi-step reactions, including cyclization, amination, and purification. For example, analogous pyrrolopyridine derivatives are synthesized using palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with PPh₃ and Et₃N) or nucleophilic substitution under reflux conditions . Key challenges include controlling regioselectivity during cyclization and minimizing side products, especially when handling halogenated intermediates. Post-synthesis purification via column chromatography (e.g., using CH₂Cl₂/EtOAc gradients) is critical to achieve >90% purity .

Q. How is the compound characterized for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential. For example, ¹H NMR peaks for analogous compounds include aromatic protons (δ 7.5–8.7 ppm) and methyl groups (δ 2.5–2.6 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-MS m/z 215 [M+H]⁺) . Purity is validated via HPLC (e.g., 97.34% purity with a C18 column) and LCMS (>94% purity) .

Q. What safety precautions are recommended for handling this compound?

While specific toxicological data for this compound is limited, related pyrrolopyridines require strict safety protocols:

  • Avoid inhalation, skin contact, and ingestion.
  • Use fume hoods, gloves, and protective eyewear.
  • Store in airtight containers under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions during synthesis be mitigated?

Low yields (e.g., 17.9% in analogous reactions ) often stem from inefficient catalyst systems. Optimization strategies include:

  • Screening catalysts (e.g., Pd(OAc)₂ vs. CuBr) and ligands (PPh₃ vs. Xantphos).
  • Adjusting reaction time and temperature (e.g., 35°C for 48 hours vs. reflux).
  • Using additives like Cs₂CO₃ to enhance nucleophilicity .

Q. How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved?

Discrepancies between NMR and LCMS data may arise from impurities or tautomeric forms. For example, tautomerization in pyrrolopyridines can shift proton signals. Resolution methods include:

  • Re-purification via preparative HPLC.
  • Variable-temperature NMR to identify dynamic equilibria.
  • Comparative analysis with computational models (e.g., DFT calculations) .

Q. What strategies improve the scalability of the synthesis for preclinical studies?

Scaling up requires addressing solvent volume, reaction time, and catalyst cost:

  • Replace volatile solvents (e.g., CH₂Cl₂) with greener alternatives (e.g., ethanol).
  • Optimize catalyst loading (e.g., 0.5 mol% Pd vs. 2 mol%).
  • Implement flow chemistry for continuous processing .

Experimental Design and Data Analysis

Q. How to design experiments for studying the compound’s bioactivity?

  • Target selection : Prioritize kinases (e.g., GSK-3) based on structural analogs .
  • Assays : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., ADP-Glo™).
  • Controls : Include known inhibitors (e.g., CHIR99021 for GSK-3) and vehicle controls .

Q. How to analyze conflicting IC₅₀ values across studies?

Variability may arise from assay conditions (e.g., ATP concentration) or compound stability. Solutions include:

  • Standardizing assay protocols (e.g., fixed ATP at 1 mM).
  • Validating compound stability via LCMS before/during assays.
  • Comparing results with structural analogs (e.g., 3-trifluoromethyl derivatives ).

Methodological Optimization

Q. How to enhance solubility for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes.
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) without disrupting core pharmacophores .

Q. What analytical methods validate reaction intermediates?

  • TLC/MS : Monitor reaction progress in real-time.
  • X-ray crystallography : Confirm stereochemistry of chiral intermediates (e.g., cyclopropyl derivatives ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.